molecular formula C6H12ClNO B1370612 2-chloro-N-propylpropanamide CAS No. 94318-71-5

2-chloro-N-propylpropanamide

Cat. No.: B1370612
CAS No.: 94318-71-5
M. Wt: 149.62 g/mol
InChI Key: IKLVINQONMOKIJ-UHFFFAOYSA-N
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Description

2-chloro-N-propylpropanamide is an organic compound with the molecular formula C6H12ClNO It is a chlorinated amide derivative, characterized by the presence of a chlorine atom attached to the second carbon of the propanamide chain

Biochemical Analysis

Biochemical Properties

2-Chloro-N-propylpropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with proteases and amide hydrolases, which facilitate its breakdown and utilization in biochemical pathways

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular activity and function . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and alterations in cellular processes . Understanding the molecular mechanism is crucial for developing targeted therapies and utilizing the compound in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . These temporal effects are important for designing experiments and interpreting results in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and utilization in cellular metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular activity and function. Understanding the metabolic pathways is crucial for developing targeted therapies and utilizing the compound in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect the compound’s accumulation and distribution, leading to changes in its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-propylpropanamide typically involves the chlorination of N-propylpropanamide. One common method is the reaction of N-propylpropanamide with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

N-propylpropanamide+SOCl2This compound+SO2+HCl\text{N-propylpropanamide} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} N-propylpropanamide+SOCl2​→this compound+SO2​+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination of the amide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-propylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as ammonia (NH3) or primary amines (RNH2) in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Substitution: Formation of N-substituted propanamides.

    Reduction: Formation of N-propylpropanamine.

    Hydrolysis: Formation of propanoic acid and propylamine.

Scientific Research Applications

2-chloro-N-propylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the compound can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methylpropanamide
  • 2-chloro-N-ethylpropanamide
  • 2-chloro-N-isopropylpropanamide

Comparison

2-chloro-N-propylpropanamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 2-chloro-N-methylpropanamide or 2-chloro-N-ethylpropanamide, the propyl group provides distinct steric and electronic effects, potentially leading to different interaction profiles with biological targets and varying degrees of reactivity in chemical reactions.

Properties

IUPAC Name

2-chloro-N-propylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-3-4-8-6(9)5(2)7/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLVINQONMOKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649325
Record name 2-Chloro-N-propylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94318-71-5
Record name 2-Chloro-N-propylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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